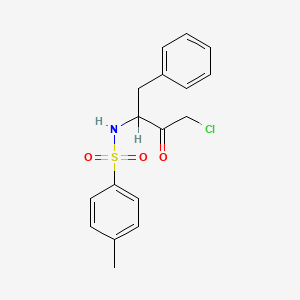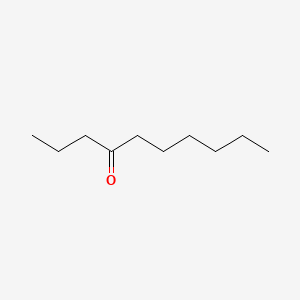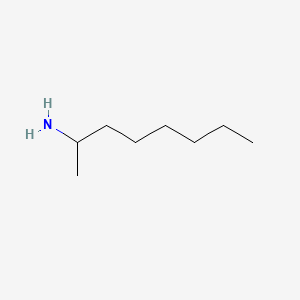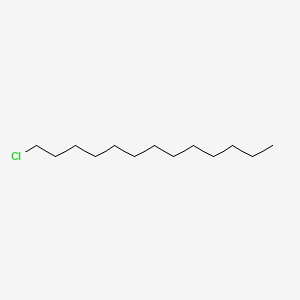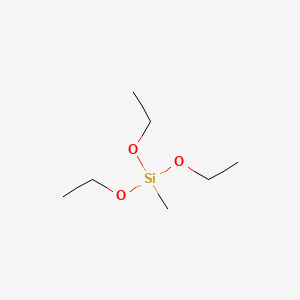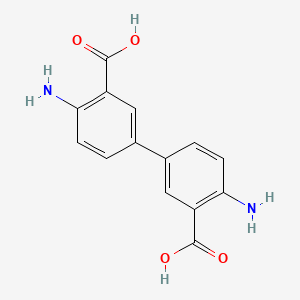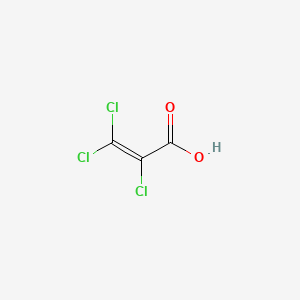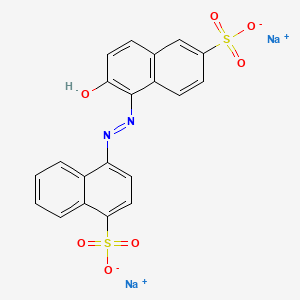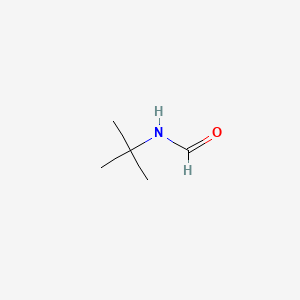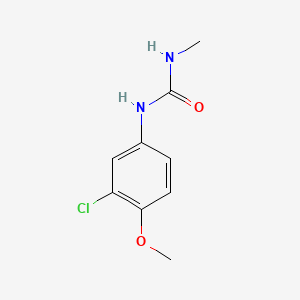
Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl-
Vue d'ensemble
Description
“Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-” is a chemical compound with the molecular formula C10H13ClN2O2 . It is also known as "(3-Chloro-4-methoxyphenyl)-N,N-dimethylurea" .
Molecular Structure Analysis
The molecular structure of “Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
Chemical Reactions Analysis
While specific chemical reactions involving “Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-” are not available, it’s important to note that urea compounds can participate in a variety of chemical reactions. For example, they can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat .
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
Urea derivatives, including N-(3-chloro-4-methoxyphenyl)-N'-methyl-urea, have been extensively studied for their potential in chemical synthesis and modifications. For instance, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea is used in directed lithiation reactions, yielding substituted products with high efficiency (Smith, El‐Hiti, & Alshammari, 2013). Moreover, studies on the synthesis of various urea derivatives demonstrate their potential in enzyme inhibition and anticancer activities (Mustafa, Perveen, & Khan, 2014).
Biological Activities and Plant Growth
Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, are used in plant morphogenesis studies due to their significant biological activities (Ricci & Bertoletti, 2009). Furthermore, research on N-nitro-N-(2,4,6-trichlorophenyl)-N'-2-methoxyphenyl Urea shows its role as a plant growth regulator and herbicide (Qiao, 2002).
Inhibitors in Agricultural Practices
Urea derivatives are also investigated for their role as inhibitors in agriculture, particularly in reducing nitrogen losses. For example, the urease inhibitor N-(n-butyl) thiophosphoric triamide (NBPT), when applied with urea, effectively reduces ammonia, nitrous oxide, and nitric oxide emissions, improving nitrogen use efficiency in crops (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).
Potential in Corrosion Inhibition
Research on the inhibition effect of certain urea derivatives in corrosion control highlights their application in protecting metal surfaces. Studies indicate that these compounds can act as effective inhibitors for mild steel corrosion in acidic solutions (Bahrami & Hosseini, 2012).
Environmental Impact and Degradation
Investigations into the environmental impact of urea derivatives include studies on their biodegradation and photodegradation. For example, methylene urea (MU), a slow-release fertilizer, has been studied for its biodegradation process using activated sludge, providing insights into environmentally friendly agricultural practices (Yang, Shi, Sun, Wang, & Feng, 2016).
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRNWZTCCNWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174873 | |
| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |
CAS RN |
20782-57-4 | |
| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020782574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



